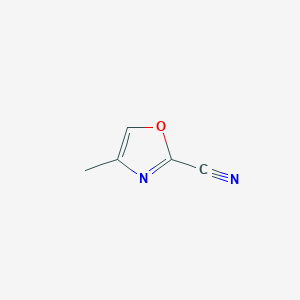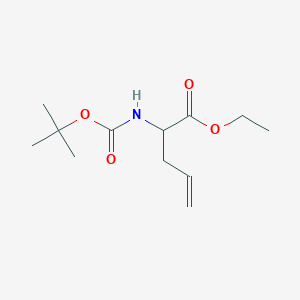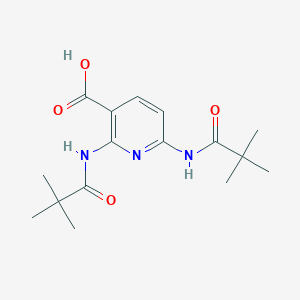
4-Methyl-1,3-oxazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is a derivative of oxazole, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-1,3-oxazole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-oxazole with sodium nitrite and dilute hydrochloric acid to form the nitrile group . Another method includes the use of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,3-oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methyl-1,3-oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antiviral activity against human cytomegalovirus.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,3-oxazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral DNA by targeting viral DNA polymerase . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-oxazole-4-carbonitrile: Similar in structure but with different substitution patterns.
Benzoxazole derivatives: Contain a benzene ring fused to the oxazole ring, offering different chemical properties and applications.
Uniqueness
4-Methyl-1,3-oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C5H4N2O |
|---|---|
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
4-methyl-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2O/c1-4-3-8-5(2-6)7-4/h3H,1H3 |
Clé InChI |
GCIWLZNEHIFDBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)

![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)

![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)

![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12273713.png)
![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)
![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine](/img/structure/B12273732.png)
![3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B12273733.png)

![3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12273744.png)
